molecular formula C15H13Cl2NO4S B4046169 N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine

N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine

Cat. No.: B4046169
M. Wt: 374.2 g/mol
InChI Key: PJEVOBCLJJJVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.9942345 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Cytoprotectants and NMDA Receptor Inhibitors

    The synthesis of thieno[2,3-b]pyridinones, acting as cytoprotectants and as inhibitors of glycine binding to the NMDA receptor, highlights the relevance of similar sulfonamide derivatives in medicinal chemistry. These compounds have been shown to protect mouse fibroblast cell lines from glutamate-induced toxicity, indicating their potential use in neuroprotective strategies (Buchstaller et al., 2006).

  • Glycine Receptor Antagonists for Therapeutic Applications

    The development of glycine receptor antagonists, such as MDL 100,458 and MDL 102,288, for potential therapeutic applications in treating conditions like stroke, epilepsy, and anxiety, underscores the importance of sulfonamide glycine derivatives in drug discovery (Kehne et al., 1995).

Bioanalytical and Environmental Research

  • Pre-chromatographic Derivatization Reagent for HPLC Analysis: The use of certain benzene derivatives as pre-chromatographic reagents for the LC analysis of thiol drugs suggests applications of sulfonamide glycine derivatives in enhancing analytical methodologies for pharmaceutical analysis (Cavrini et al., 1996).

Molecular Design and Synthesis

  • Enantioselective Inclusion and Crystal Structures

    The enantioselective inclusion properties of certain glycine derivatives for synthesizing complex molecular structures, as well as their crystal structure analyses, demonstrate the compound's potential use in material science and enantioselective catalysis (Akazome et al., 2000).

  • Synthesis of Anticonvulsants

    N-(benzyloxycarbonyl)glycine esters and amides have been explored for their anticonvulsant activities, indicating the potential application of similar compounds in developing new therapeutic agents for epilepsy (Geurts et al., 1998).

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-12-6-7-13(17)14(8-12)23(21,22)18(10-15(19)20)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEVOBCLJJJVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.